[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound features a glycerol backbone with two long-chain fatty acids and a phosphate group, making it a key molecule in the formation of lipid bilayers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form a diglyceride.
Phosphorylation: The diglyceride is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid to introduce the phosphate group.
Hydrolysis and Purification: The final product is obtained by hydrolyzing any unreacted intermediates and purifying the compound through techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes, often using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.
Reduction: The phosphate group can be reduced under specific conditions to form phosphites.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Phosphites and reduced fatty acid derivatives.
Substitution: Various substituted phospholipids with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is used as a model compound to study the behavior of phospholipids in different environments. It helps in understanding the interactions between lipids and other molecules, such as proteins and drugs.
Biology
In biological research, this compound is essential for studying cell membrane dynamics, lipid metabolism, and signal transduction pathways. It serves as a crucial component in the formation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, this compound is investigated for its potential in drug delivery, particularly in targeting specific cells or tissues. Its role in forming lipid bilayers makes it a valuable tool in developing new therapeutic strategies.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it an essential ingredient in various applications.
Mechanism of Action
The mechanism of action of [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with proteins and other lipids, modulating their function and activity. The phosphate group plays a critical role in signal transduction processes, acting as a docking site for various signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with a choline head group.
Phosphatidylethanolamine: Another phospholipid with an ethanolamine head group, involved in membrane fusion and cell signaling.
Phosphatidylserine: Contains a serine head group and is crucial for apoptosis and cell signaling.
Uniqueness
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is unique due to its specific structure, which includes two long-chain fatty acids and a glycerol backbone with a phosphate group. This configuration allows it to participate in a wide range of biological and chemical processes, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C38H75O10P |
---|---|
Molecular Weight |
723.0 g/mol |
IUPAC Name |
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36-/m0/s1 |
InChI Key |
BIABMEZBCHDPBV-ZPGRZCPFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.